REACTION_CXSMILES
|
[CH3:1][C:2]1([C:10]2[CH:14]=[CH:13][S:12][C:11]=2[S:15]([NH2:18])(=[O:17])=[O:16])OCC(C)(C)C[O:3]1>C1COCC1.Cl>[C:2]([C:10]1[CH:14]=[CH:13][S:12][C:11]=1[S:15]([NH2:18])(=[O:16])=[O:17])(=[O:3])[CH3:1]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated
|
Type
|
ADDITION
|
Details
|
by the addition of a saturated aqueous sodium bicarbonate solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product (109.1 g,)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(SC=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.5 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |